
(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂S. This compound is notable for its incorporation of both a piperidine ring and a thiophene ring, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
Introduction of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and amination reactions.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions:
Oxidation: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thiophene or piperidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .
科学研究应用
Chemistry: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
作用机制
The mechanism of action of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can influence various cellular pathways, leading to the desired biological or therapeutic outcome .
相似化合物的比较
- (5-(Morpholin-4-yl)thiophen-2-yl)boronic acid
- (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
- (5-(Piperazin-1-yl)thiophen-2-yl)boronic acid
Comparison: While these compounds share a similar thiophene-boronic acid core, the different nitrogen-containing rings (piperidine, morpholine, pyrrolidine, piperazine) confer distinct chemical and biological properties. For example, the piperidine ring in (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid may offer unique steric and electronic effects, influencing its reactivity and interaction with biological targets .
属性
分子式 |
C9H14BNO2S |
|---|---|
分子量 |
211.09 g/mol |
IUPAC 名称 |
(5-piperidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2 |
InChI 键 |
MWBZUSJYLGDNBS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)N2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


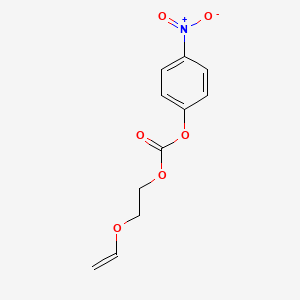

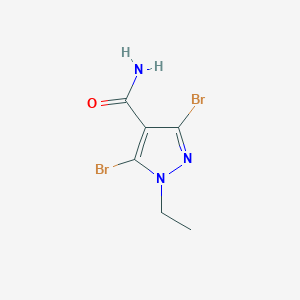
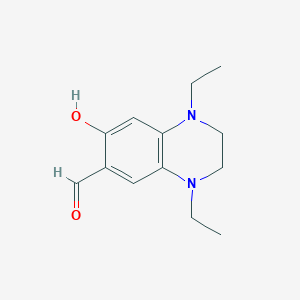

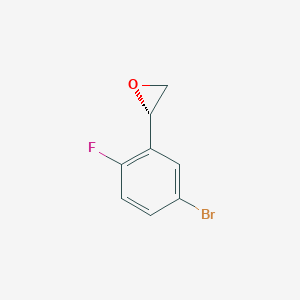
![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
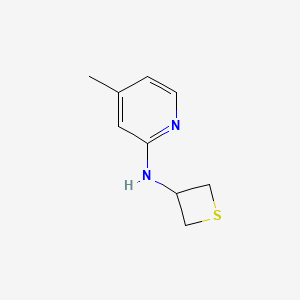
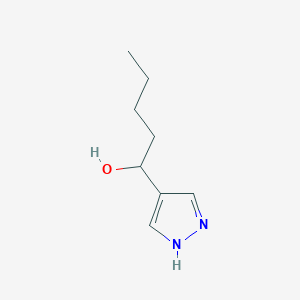
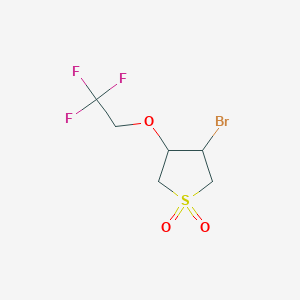
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
